molecular formula C14H19ClN2O2 B2787156 benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride CAS No. 2227206-53-1

benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride

Cat. No.: B2787156
CAS No.: 2227206-53-1
M. Wt: 282.77
InChI Key: YRLZLFCUGUUHEY-UHFFFAOYSA-N
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Description

Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride is a synthetic organic compound with the molecular formula C14H19ClN2O2. It is known for its unique bicyclic structure, which includes a 3-azabicyclo[4.1.0]heptane moiety. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride typically involves the following steps:

    Formation of the 3-azabicyclo[4.1.0]heptane core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,5-diene, under acidic or basic conditions.

    Introduction of the carbamate group: The core structure is then reacted with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.

    Hydrochloride salt formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form, which enhances its solubility and stability.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

    Chemical Biology: Researchers use it to probe the structure-activity relationships of bicyclic compounds.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Neurotransmitter Receptors: The compound can bind to receptors in the central nervous system, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.

    Ion Channels: The compound can affect the function of ion channels, altering neuronal excitability.

Comparison with Similar Compounds

Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride can be compared with other bicyclic carbamates, such as:

    Benzyl N-{3-azabicyclo[3.1.0]hexan-6-yl}carbamate: This compound has a smaller bicyclic ring system, which may affect its binding affinity and selectivity.

    Benzyl N-{3-azabicyclo[5.1.0]octan-6-yl}carbamate: This compound has a larger bicyclic ring system, potentially leading to different pharmacokinetic properties.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-10-11-4-2-1-3-5-11)16-14-6-7-15-9-12(14)8-14;/h1-5,12,15H,6-10H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHCGGORLBRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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